(2Z)-2-[(4-carbamoylphenyl)imino]-6-chloro-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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Description
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the products formed during these reactions .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and chemical stability. These properties can be determined using various analytical techniques .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(4-carbamoylphenyl)imino-6-chloro-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3S/c21-13-3-6-16-12(9-13)10-15(18(27)25-20-23-7-8-29-20)19(28-16)24-14-4-1-11(2-5-14)17(22)26/h1-10H,(H2,22,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWAFIZEUYDADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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